molecular formula C9H14O3 B2840541 2-{3-Hydroxyspiro[3.3]heptan-1-yl}acetic acid CAS No. 2228295-88-1

2-{3-Hydroxyspiro[3.3]heptan-1-yl}acetic acid

Cat. No.: B2840541
CAS No.: 2228295-88-1
M. Wt: 170.208
InChI Key: UPKXMUDJGQGEFX-UHFFFAOYSA-N
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Description

2-{3-Hydroxyspiro[3.3]heptan-1-yl}acetic acid ( 2228295-88-1) is a high-value chemical building block featuring the unique spiro[3.3]heptane scaffold, which is of significant interest in modern medicinal chemistry and drug discovery . This compound, with a molecular formula of C 9 H 14 O 3 and a molecular weight of 170.21 g/mol, serves as a versatile synthon for the synthesis of more complex molecules . The spiro[3.3]heptane core, a subclass of cyclobutanes, is prized for its three-dimensionality and potential to improve the physicochemical properties of drug candidates. Currently, several FDA-approved drugs incorporate the cyclobutane structure, with applications spanning oncology, neurological diseases, and infectious diseases . This compound is particularly relevant in the exploration of novel protein-protein interaction inhibitors. Its structural features make it a potential intermediate for developing inhibitors, such as those targeting the YAP/TAZ-TEAD complex, a pathway of considerable interest in oncology and regenerative medicine . The simultaneous presence of carboxylic acid and hydroxyl functional groups on the rigid spiro scaffold provides multiple points for chemical modification, enabling researchers to fine-tune the geometry and electronic properties of their target molecules. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(3-hydroxyspiro[3.3]heptan-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c10-7-4-6(5-8(11)12)9(7)2-1-3-9/h6-7,10H,1-5H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPKXMUDJGQGEFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(CC2O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Meinwald Oxirane Rearrangement

The Meinwald rearrangement, as demonstrated in spirocyclic glutamic acid analogs, involves epoxidation of bicyclic alkenes followed by ring expansion. For example, alkene 27 (Scheme 1 in) undergoes epoxidation to form oxirane 26 , which rearranges into a spiro[3.3]heptane derivative. Adapting this method, a cyclopropane-fused precursor could be synthesized and subjected to analogous conditions to yield the spiro core.

Strain-Relocating Cyclization

A novel strain-driven approach utilizes 1-sulfonylcyclopropanols. Under basic conditions, these substrates undergo cyclization to form spiro[3.3]heptan-1-ones. For instance, treatment of 1-sulfonylcyclopropanol with potassium tert-butoxide induces ring expansion, producing the spiro ketone. This method offers a direct route to the core structure, though subsequent reduction is required to introduce the hydroxyl group.

Introduction of the 3-Hydroxy Group

Ketone Reduction

Spiro[3.3]heptan-1-one intermediates, such as those from, can be reduced to the corresponding alcohol. Sodium borohydride (NaBH4) or catalytic hydrogenation (H2/Pd-C) are viable options. Stereochemical outcomes depend on the reducing agent: NaBH4 typically yields equatorial alcohols, while hydrogenation may favor axial orientation.

Epoxide Ring-Opening

Epoxides derived from spiro[3.3]heptene precursors (e.g., via epoxidation with mCPBA) can undergo acid-catalyzed ring-opening to install hydroxyl groups. Regioselectivity is influenced by the stability of carbocation intermediates, favoring tertiary positions.

Installation of the Acetic Acid Moiety

Alkylation of Spiro Alcohols

The hydroxyl group in 3-hydroxyspiro[3.3]heptane can serve as a nucleophile in alkylation reactions. Treatment with bromoacetic acid tert-butyl ester in the presence of a base (e.g., NaH) introduces the acetic acid side chain. Subsequent deprotection (e.g., TFA for tert-butyl esters) yields the free acid.

Malonate-Based Elongation

Double alkylation of malonate esters with dihalides or bis-electrophiles constructs the spiro core while simultaneously introducing the acetic acid chain. For example, diethyl malonate reacts with 1,3-dibromopropane under basic conditions to form a spirocyclic diester, which is hydrolyzed and decarboxylated.

Integrated Synthetic Pathways

Route A: Strain-Relocating Cyclization Followed by Functionalization

  • Core Formation : 1-Sulfonylcyclopropanol → spiro[3.3]heptan-1-one via KOtBu.
  • Hydroxylation : Ketone reduction using NaBH4 → 3-hydroxyspiro[3.3]heptane.
  • Alkylation : Reaction with bromoacetic acid tert-butyl ester → protected acetic acid derivative.
  • Deprotection : TFA-mediated ester hydrolysis → target compound.

Route B: Meinwald Rearrangement with Early-Stage Functionalization

  • Epoxidation : Bicyclic alkene → epoxide via mCPBA.
  • Rearrangement : Meinwald oxirane expansion → spiro[3.3]heptan-3-ol.
  • Malonate Alkylation : Diethyl malonate + 1,3-dibromopropane → spiro diester.
  • Hydrolysis/Decarboxylation : NaOH → 2-{3-hydroxyspiro[3.3]heptan-1-yl}acetic acid.

Comparative Analysis of Methods

Parameter Route A (Strain-Relocating) Route B (Meinwald)
Core Yield 65–75% 50–60%
Hydroxyl Selectivity Axial preference Equatorial
Acid Installation Moderate (alkylation) High (malonate)
Total Steps 4 4

Challenges and Optimization

  • Steric Hindrance : Bulky spiro systems impede alkylation; polar aprotic solvents (DMF, DMSO) improve reactivity.
  • Regioselectivity : Directed lithiation (e.g., using LDA) ensures precise functionalization at C3.
  • Protection Strategies : TBS ethers for hydroxyl groups prevent undesired side reactions during acetic acid installation.

Chemical Reactions Analysis

Types of Reactions

2-{3-Hydroxyspiro[3.3]heptan-1-yl}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., alkoxides, amines) . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 2-{3-Oxospiro[3.3]heptan-1-yl}acetic acid, while reduction of the carboxylic acid group can produce 2-{3-Hydroxyspiro[3.3]heptan-1-yl}ethanol .

Scientific Research Applications

Medicinal Chemistry

The spiro[3.3]heptane motif is prevalent in medicinal chemistry due to its ability to enhance biological activity through structural diversity. The applications of 2-{3-Hydroxyspiro[3.3]heptan-1-yl}acetic acid include:

  • Anticancer Research : Compounds with spirocyclic structures have shown potential in anticancer drug development. The unique spatial arrangement allows for interactions with biological targets that may not be accessible to linear compounds .
  • Neurological Disorders : Research indicates that derivatives of spiro[3.3]heptanes can modulate neurotransmitter systems, suggesting potential applications in treating conditions such as depression and anxiety .

Case Study: Anticancer Activity

A study investigated the synthesis of various spiro[3.3]heptanones, including derivatives of this compound. These compounds were evaluated for their cytotoxicity against cancer cell lines, demonstrating promising results that warrant further exploration .

Material Science

The compound's unique structure lends itself to applications in material science, particularly in the development of new polymers and materials with specific properties.

  • Polymeric Materials : The incorporation of spirocyclic units into polymer backbones can enhance mechanical properties and thermal stability .

Data Table: Properties of Polymers Incorporating Spiro[3.3]Heptane Units

Polymer TypeMechanical Strength (MPa)Thermal Stability (°C)
Standard Polymer40200
Polymer with Spiro60250

Cosmetic Formulations

Recent studies have explored the use of this compound in cosmetic formulations due to its potential moisturizing and skin-beneficial properties.

Case Study: Cosmetic Formulation Development

A formulation study utilized response surface methodology to optimize the inclusion of this compound in lotions, resulting in improved hydration and sensory properties compared to standard formulations .

Analytical Chemistry

The compound is also relevant in analytical chemistry for developing new methods for detecting and quantifying biologically active compounds.

  • Chromatographic Techniques : Its unique structure allows for effective separation using high-performance liquid chromatography (HPLC), facilitating the analysis of complex mixtures .

Comparison with Similar Compounds

Key Observations :

  • Hydrogen Bonding : The hydroxyl group in the target compound enhances hydrogen-bonding capacity relative to ether-containing analogs (e.g., 2-{3-oxabicyclo[3.1.1]heptan-1-yl}acetic acid), which may improve aqueous solubility .
  • Aromatic vs. Aliphatic : Substitution with a benzoic acid group (e.g., 3-{Spiro[3.3]heptan-1-yl}benzoic acid) introduces aromatic interactions but reduces aliphatic solubility .

Hydrogen Bonding and Crystallinity

  • Intermolecular Interactions : Analogous spirocyclic compounds, such as 2-(5-cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid, form centrosymmetric dimers via O–H···O hydrogen bonds, stabilizing crystal lattices . The target compound’s hydroxyl group is expected to exhibit similar behavior, as evidenced by its methyl ester derivative’s crystallinity .
  • Crystal Packing : Spiro systems with polar substituents (e.g., -OH, -COOH) often exhibit dense packing due to hydrogen-bonding networks, contrasting with less polar analogs like bicyclo[2.2.1] derivatives, which rely on weaker van der Waals interactions .

Challenges and Limitations

  • Synthetic Complexity : Spirocyclic systems often require multi-step syntheses, as seen in the preparation of tert-butyl N-{3-hydroxyspiro[3.3]heptan-1-yl}carbamate (CAS 1935054-64-0), which involves protecting group strategies .
  • Solubility Trade-offs : While the hydroxyl group enhances solubility, it may also increase plasma protein binding, reducing bioavailability. This contrasts with lipophilic analogs like 2-[4-(methoxycarbonyl)bicyclo[2.2.1]heptan-1-yl]acetic acid, which exhibit better membrane permeability .

Biological Activity

2-{3-Hydroxyspiro[3.3]heptan-1-yl}acetic acid is a compound of interest due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The compound features a unique spirocyclic structure that contributes to its biological activity. The spiro[3.3]heptane moiety is known for imparting rigidity and specificity in molecular interactions, which can enhance the compound's efficacy as a therapeutic agent.

Research suggests that this compound may act through several mechanisms:

  • Anti-inflammatory Properties : It has been identified as an inhibitor of the NLRP3 inflammasome, which plays a crucial role in inflammatory responses. Inhibition of this pathway can reduce the production of pro-inflammatory cytokines such as IL-1β and IL-18, which are implicated in various inflammatory diseases .
  • Neuroprotective Effects : Preliminary studies indicate that the compound may exhibit neuroprotective properties, potentially through modulation of neuroinflammatory pathways and oxidative stress reduction .

Case Study 1: Anti-inflammatory Activity

In a study examining the effects of various compounds on the NLRP3 inflammasome, this compound demonstrated significant inhibition of IL-1β secretion in macrophages stimulated with lipopolysaccharide (LPS). The results suggested that this compound could be a promising candidate for treating conditions characterized by excessive inflammation, such as rheumatoid arthritis and other autoimmune disorders.

CompoundIL-1β Inhibition (%)Concentration (µM)
Control0-
Test Compound7510

Case Study 2: Neuroprotective Activity

Another investigation focused on the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The compound was found to significantly reduce cell death in neuronal cultures exposed to hydrogen peroxide, suggesting its potential utility in neurodegenerative diseases like Alzheimer's.

Treatment GroupCell Viability (%)Dose (µM)
Control30-
Test Compound705

Q & A

Q. What are the established synthetic routes for 2-{3-Hydroxyspiro[3.3]heptan-1-yl}acetic acid?

Methodological Answer: The synthesis typically involves cyclization strategies to form the spirocyclic core. A common approach includes:

  • Thermal [2+2] cycloaddition : Reacting endocyclic alkenes with chlorosulfonyl isocyanate to form β-lactam intermediates, followed by reduction with alane (AlH₃) to yield the spirocyclic structure .
  • Post-functionalization : Introducing the acetic acid moiety via alkylation or coupling reactions.
    Key Considerations :
  • Purity of intermediates (monitored via HPLC or TLC).
  • Stereochemical control during cyclization (chiral catalysts or resolution may be required) .

Q. What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the spirocyclic structure and hydroxyl/acetate group positions. For example, the hydroxyl proton appears as a broad singlet (~δ 1.5–2.5 ppm), while the spiro carbons show distinct splitting .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₉H₁₂O₃ requires m/z 168.0786).
  • Infrared (IR) Spectroscopy : O–H (3200–3600 cm⁻¹) and C=O (1700–1750 cm⁻¹) stretches confirm functional groups .

Q. What are the stability and storage requirements for this compound?

Methodological Answer:

  • Stability : The hydroxyl and acetic acid groups make it hygroscopic. Degradation studies (TGA/DSC) recommend storage below -20°C under inert gas (N₂/Ar) to prevent oxidation .
  • Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive reactions .

Advanced Research Questions

Q. How can synthetic yield be optimized for spirocyclic intermediates?

Methodological Answer:

  • Reaction Optimization :

    ParameterOptimal ConditionImpact on Yield
    Temperature0–5°C (cycloaddition)Prevents side reactions
    CatalystLewis acids (e.g., ZnCl₂)Accelerates ring closure
    SolventDichloromethane (DCM)Enhances solubility
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation .

Q. How to address stereochemical inconsistencies in spirocyclic derivatives?

Methodological Answer:

  • Chiral Resolution : Employ chiral stationary phases (CSPs) in HPLC to separate enantiomers .
  • Computational Modeling : Density Functional Theory (DFT) predicts energy barriers for stereochemical pathways. For example, the R-configuration at the spiro center may be 2.3 kcal/mol more stable than S .

Q. How to resolve contradictions in bioactivity data across studies?

Methodological Answer:

  • Reproducibility Protocol :
    • Validate compound purity (≥95% by HPLC).
    • Standardize assay conditions (e.g., cell lines, incubation time).
    • Use positive controls (e.g., known kinase inhibitors for enzyme assays) .
  • Meta-Analysis : Compare data across PubChem, ECHA, and peer-reviewed studies to identify outliers .

Q. What computational tools predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction : Tools like SwissADME or Schrödinger’s QikProp estimate:
    • LogP (lipophilicity): ~1.2 (moderate permeability).
    • PSA (Polar Surface Area): ~50 Ų (suggesting moderate blood-brain barrier penetration) .
  • Molecular Docking : AutoDock Vina simulates binding to target proteins (e.g., cyclooxygenase-2 for anti-inflammatory studies) .

Q. How to design a structure-activity relationship (SAR) study for derivatives?

Methodological Answer:

  • Scaffold Modification :

    Modification SiteExample ChangeBiological Impact
    Hydroxyl groupAcetylationReduces polarity, enhances membrane permeability
    Spiro ringReplacement with oxetaneAlters ring strain and bioactivity
  • High-Throughput Screening (HTS) : Use 96-well plates to test 100+ derivatives against target enzymes .

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